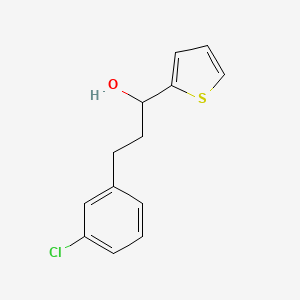
3-(3-Chlorophenyl)-1-(2-thienyl)-1-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chlorophenyl)-1-(2-thienyl)-1-propanol, also known as 3-CPT, is a synthetic compound with a wide range of applications in scientific research. It is a colorless and odorless liquid that has been used as a reagent in a variety of organic synthesis reactions, as well as in the development of new drugs and medicines. It has also been studied for its potential use as an insecticide and fungicide.
Aplicaciones Científicas De Investigación
Non-linear Optical Properties
3-(4-Chlorophenyl)-1-(3-thienyl)-2-propen-1-one, a compound structurally similar to 3-(3-Chlorophenyl)-1-(2-thienyl)-1-propanol, demonstrates significant non-linear optical properties. This was established through second-harmonic generation (SHG) measurements, indicating potential applications in non-linear optics (He, Shi, & Su, 1994).
Antimicrobial Activity
A related compound, 2-(2-Chlorophenyl)-4-(4-chlorophenyl/2-thienyl)-2,5-dihydro-1,5-benzothiazepine, synthesized from 3-(2-chlorophenyl)-1-(2-thienyl)-2-propenone, displayed significant antifungal activity, hinting at potential antimicrobial applications for structurally related compounds (Pant, Sharma, & Pant, 2008).
Chiral Separation Techniques
The compound has been used in research on chiral separation techniques. For instance, 3-chloro-1-(2-thienyl)propanol, a closely related molecule, was successfully separated into its enantiomers, highlighting its utility in stereochemical studies (Liu Yan-me, 2014).
Potential in Antidepressant Synthesis
Compounds such as 1-(3-chlorophenyl)-3-(dimethylamino)-1-phenyl-2-propanol, structurally related to 3-(3-Chlorophenyl)-1-(2-thienyl)-1-propanol, have been studied for their potential as antidepressant agents, indicating possible applications in pharmaceutical research (Clark et al., 1979).
Synthesis of Chiral Intermediates
The molecule has been utilized in the asymmetric synthesis of chiral intermediates, such as (S)-3-chloro-1-phenyl-1-propanol, for antidepressant drugs. This demonstrates its role in the production of enantiomerically pure pharmaceuticals (Choi et al., 2010).
Crystal Structure and Optical Properties
Studies have been conducted on the crystal structure of related thienyl chalcone derivatives, revealing their potential in optical applications due to their high second-harmonic generation (SHG) activity and transparency in the blue light region (Su, He, Li, & Jang, 1996).
Enantioselective Synthesis
Research into enantioselective synthesis techniques has involved the use of racemic alcohols such as 3-chloro-1-(2-thienyl)-1-propanol, highlighting its importance in the synthesis of enantiopure pharmaceuticals (Liu & Anthonsen, 2002).
Optical Nonlinearity Studies
Research on compounds like 1-(3-thienyl)-3-(4-chlorophenyl)propene-1-one, which is structurally similar, has explored their nonresonant third-order optical nonlinearity, indicating potential in ultrafast optical control materials (Saito et al., 1996).
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-1-thiophen-2-ylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClOS/c14-11-4-1-3-10(9-11)6-7-12(15)13-5-2-8-16-13/h1-5,8-9,12,15H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJVZEAIZJCGHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-1-(2-thienyl)-1-propanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2692034.png)
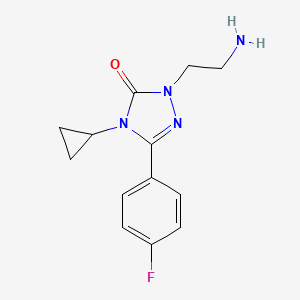
![4-Methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
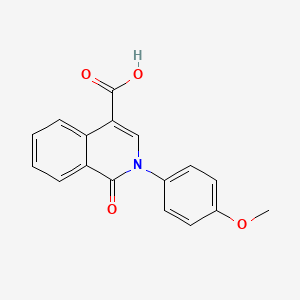




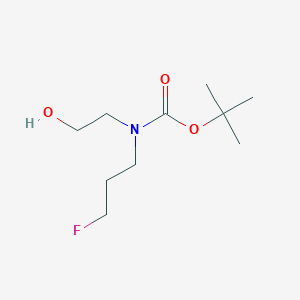
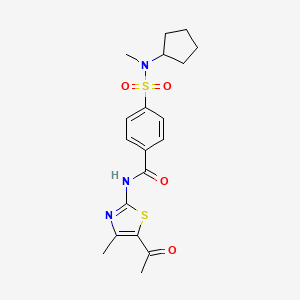
![2-[4-(4-Fluorobenzoyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole](/img/structure/B2692051.png)
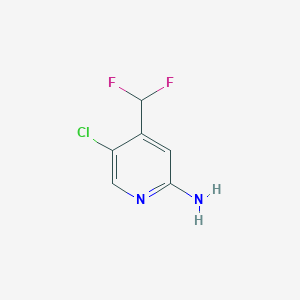
![N-(furan-2-ylmethyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2692056.png)